Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained carbocyclic framework. The presence of an ethynyl group at the 3-position and a carboxylate ester group at the 1-position further adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Introduction of the ethynyl group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with an ethynyl group at the 3-position.
Esterification: The final step involves the esterification of the carboxylic acid group at the 1-position to form the methyl ester.
Industrial Production Methods
Industrial production methods for methyl 3-ethynylbicyclo[11 the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while reduction can yield alkenes or alkanes .
Scientific Research Applications
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its unique structure allows it to interact with various molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the ethynyl group and has a carboxylic acid group instead of a methyl ester.
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has an ethynyl group at the 3-position but a carboxylic acid group at the 1-position.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: This compound has two carboxylate ester groups at the 1 and 3 positions.
Uniqueness
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the combination of its bicyclo[1.1.1]pentane core, ethynyl group at the 3-position, and methyl ester group at the 1-position. This combination of functional groups and structural features makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSGGLKTHKEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-75-2 |
Source
|
Record name | methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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